molecular formula C23H24N4O5S B2711953 N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-nitrobenzamide CAS No. 532973-48-1

N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-nitrobenzamide

Cat. No. B2711953
CAS RN: 532973-48-1
M. Wt: 468.53
InChI Key: CBZSXJCZCUFQEH-UHFFFAOYSA-N
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Description

N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-nitrobenzamide, also known as MI-773, is a small molecule inhibitor that has been shown to have potential in the treatment of various types of cancer. MI-773 is a potent and selective inhibitor of the p53-MDM2 interaction, which is a key pathway involved in the regulation of cell growth and apoptosis.

Scientific Research Applications

    Quorum Sensing Inhibition

    • Findings : Compound 6b demonstrated significant pqs inhibitory activity (73.4%, 72.1%, and 53.7% at 100, 50, and 25 µM, respectively) without affecting bacterial growth. However, it only moderately inhibited biofilm formation (10%). Other analogues were also investigated .

properties

IUPAC Name

N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S/c28-22(25-11-13-32-14-12-25)16-33-21-15-26(20-4-2-1-3-19(20)21)10-9-24-23(29)17-5-7-18(8-6-17)27(30)31/h1-8,15H,9-14,16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZSXJCZCUFQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide

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